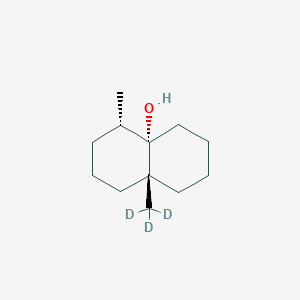

rac Geosmin-d3

Beschreibung

Contextualizing Geosmin (B144297) as a Metabolite of Academic Interest

Geosmin is a naturally occurring bicyclic alcohol that is notorious for its distinct earthy or musty odor and taste. scirp.orgwikipedia.org Humans are incredibly sensitive to its presence, with an odor detection threshold as low as a few nanograms per liter in water. scirp.org This compound is a secondary metabolite produced by a variety of microorganisms, including filamentous actinomycetes bacteria (such as Streptomyces species), cyanobacteria (blue-green algae), and some fungi. semanticscholar.orgnih.govresearchgate.net

The biosynthesis of geosmin has been a subject of significant research. It is synthesized from farnesyl diphosphate (B83284) (FPP) through a two-step enzymatic process catalyzed by a single bifunctional enzyme, geosmin synthase. nih.govresearchgate.net The widespread production of geosmin by soil and aquatic microbes leads to its frequent presence in drinking water supplies, where it can cause undesirable off-flavors, and in foods such as beets and freshwater fish like catfish and tilapia. wikipedia.orgnih.gov

Beyond its impact on water and food quality, geosmin plays a role in ecological interactions. It can act as a warning signal to predators, indicating the unpalatability of the toxin-producing microbes that generate it. nih.gov This suggests that geosmin is not merely a metabolic byproduct but a molecule with significant biological and ecological functions, making it a compelling subject for academic research.

| Property | Value |

|---|---|

| Chemical Formula | C12H22O |

| Molar Mass | 182.30 g/mol |

| Odor | Earthy, musty |

| Odor Threshold in Water | As low as 0.006-0.01 µg/L wikipedia.org |

| Common Producers | Streptomyces, Cyanobacteria, Fungi semanticscholar.orgnih.govresearchgate.net |

| Biosynthetic Precursor | Farnesyl Diphosphate (FPP) nih.govresearchgate.net |

Strategic Role of Deuterium (B1214612) Labeling in Investigating Geosmin

Isotopic labeling is a powerful technique in chemical and biological sciences for tracing the fate of molecules and for quantitative analysis. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. Replacing hydrogen atoms with deuterium atoms in a molecule like geosmin creates a "heavy" version of the compound that is chemically similar to its unlabeled counterpart but can be distinguished by its mass.

Deuterium-labeled geosmin has been instrumental in elucidating its biosynthetic pathway. nih.gov By providing microorganisms with deuterium-labeled precursors, researchers can track the incorporation of deuterium into the final geosmin molecule, thereby mapping the intricate steps of its formation. nih.gov

Furthermore, deuterated geosmin serves as an excellent internal standard for quantitative analysis, particularly in conjunction with mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS). semanticscholar.orgnih.gov When analyzing environmental or biological samples for the presence of geosmin, a known amount of deuterated geosmin (e.g., Geosmin-d3) is added to the sample at the beginning of the analytical procedure. Because the labeled standard behaves almost identically to the unlabeled geosmin during sample preparation, extraction, and analysis, any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of geosmin, even at trace levels. semanticscholar.orgnih.gov

| Analytical Technique | Role of Deuterated Geosmin | Key Advantage |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Accurate quantification by correcting for sample loss and matrix effects. semanticscholar.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Enhanced precision and accuracy in complex matrices. semanticscholar.org |

| Biosynthetic Pathway Studies | Tracer | Elucidation of enzymatic reactions and metabolic routes. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H22O |

|---|---|

Molekulargewicht |

185.32 g/mol |

IUPAC-Name |

(4S,4aS,8aR)-4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1/i2D3 |

InChI-Schlüssel |

JLPUXFOGCDVKGO-VQNRWZNNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@]12CCCC[C@@]1([C@H](CCC2)C)O |

Kanonische SMILES |

CC1CCCC2(C1(CCCC2)O)C |

Herkunft des Produkts |

United States |

Synthesis and Isotopic Labeling Methodologies of Rac Geosmin D3

Approaches for Deuterium (B1214612) Incorporation in Geosmin (B144297) Analogs

The introduction of deuterium into the geosmin framework can be achieved through various synthetic strategies, primarily involving the use of deuterated reagents at key stages of the synthesis. A prevalent and effective method for producing deuterated geosmin analogs involves the use of a powerful deuterated reducing agent.

One documented approach utilizes lithium aluminum deuteride (B1239839) (LiAlD4) for the incorporation of deuterium atoms. semanticscholar.org This reagent serves as a source of deuterium anions (D-), which can replace hydrogen atoms in the precursor molecule. In the synthesis of tri-deuterated (–)-geosmin, LiAlD4 is used in a reduction step to replace a tosyl group with a deuterium atom, a critical step that introduces one of the three deuterium labels into the final molecule. semanticscholar.org

Another potential, though perhaps less controlled for racemic mixtures, method for deuterium incorporation mentioned in the literature involves starting with a deuterated precursor. For instance, a synthesis reported in 1991 accomplished deuteration by reacting cyclohexene (B86901) oxide with (2H3)methylmagnesium iodide. semanticscholar.org This introduces a trideuterated methyl group at the outset. Subsequent oxidation and a Robinson annulation reaction then yield a trideuterated dimethyloctalone, a key intermediate for geosmin synthesis. semanticscholar.org

General methods for deuterium labeling that could be adapted for geosmin analogs include:

Direct Exchange: Swapping hydrogen atoms with deuterium, often catalyzed by an acid or base.

Metal-Catalyzed Hydrogenation: Using deuterium gas (D2) in the presence of a metal catalyst. nih.gov

Synthesis from Deuterated Precursors: Employing starting materials that already contain deuterium atoms.

Precursor Design and Synthesis Strategies for rac Geosmin-d3

The synthesis of this compound hinges on the strategic construction of a key intermediate, a dimethyloctalone derivative, which then undergoes further transformations to yield the target molecule. A versatile and stereoselective approach begins with an enantiopure dimethyloctalone, specifically (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one. semanticscholar.orgnih.gov This precursor is accessible from the inexpensive and commercially available rac-2-methylcyclohexan-1-one. semanticscholar.org

The synthetic sequence to convert this precursor into tri-deuterated geosmin involves four main steps: semanticscholar.org

Epoxidation: The double bond in the dimethyloctalone precursor is oxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (mCPBA), to form an epoxide.

Reductive Opening of the Epoxide: The epoxide is then opened reductively.

Tosylation: The resulting hydroxyl group is converted into a tosylate, which is a good leaving group.

Reduction and Deuteration: In a final one-pot, two-step reduction, the tosyl group is replaced by a deuterium atom using LiAlD4, which also reduces another functional group to install the final two deuterium atoms, yielding the tri-deuterated geosmin. semanticscholar.org

An older, alternative strategy that would lead to a racemic product involves a Robinson annulation of 2-(2H3)methylcyclohexan-1-one with pent-1-en-3-one. semanticscholar.org This approach, however, is noted to suffer from a lack of stereo- and regiocontrol, potentially leading to impurities. semanticscholar.org

| Synthetic Strategy | Precursor | Key Reagents | Outcome |

| Enantioselective Synthesis | (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | mCPBA, LiAlD4 | Tri-deuterated (–)-geosmin |

| Racemic Synthesis | 2-(2H3)methylcyclohexan-1-one | (2H3)methylmagnesium iodide, pent-1-en-3-one | Racemic tri-deuterated geosmin |

Isotopic Purity and Stereochemical Control in this compound Synthesis

The efficacy of a deuterated internal standard is highly dependent on its isotopic purity and well-defined stereochemistry. For the enantioselective synthesis of tri-deuterated (–)-geosmin, detailed analysis confirms a high degree of isotopic enrichment and stereochemical fidelity.

Isotopic Purity: The incorporation of three deuterium atoms was unequivocally confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org The electron ionization (EI) mass spectrum of the synthesized (2H3)geosmin showed a molecular ion (M+) at m/z 185. semanticscholar.org In contrast, the spectrum of the unlabeled geosmin shows a molecular ion at m/z 182. semanticscholar.org Crucially, the mass spectrum of the deuterated product showed no detectable signals at m/z 182, 183, or 184, which would correspond to undeuterated, monodeuterated, and dideuterated isotopologues, respectively. semanticscholar.org This indicates that the synthesis resulted in a uniformly tri-deuterated product. semanticscholar.org Further confirmation of the deuterium atom positions was achieved through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org

| Compound | Molecular Ion (m/z) | Isotopic Purity Analysis |

| Unlabeled Geosmin | 182 | - |

| Tri-deuterated Geosmin | 185 | No signals for m/z 182, 183, 184 observed. |

Advanced Analytical Methodologies Utilizing Rac Geosmin D3

Derivatization Strategies for Enhanced Detection of Geosmin (B144297) and its Metabolites

Chemical Derivatization for LC-MS/MS Sensitivity Enhancement

Alcohols, like geosmin, often benefit from derivatization to introduce moieties that enhance their ionization efficiency in LC-MS/MS. Common derivatization reagents used for alcohols include dansyl chloride and acetic anhydride (B1165640) ddtjournal.comnih.gov. Dansyl chloride, for instance, reacts with the hydroxyl group of alcohols to form derivatives that exhibit improved sensitivity in both LC-MS and fluorescence detection assays nih.gov. The introduction of a charged or readily ionizable group, such as the dimethylamino moiety from dansyl chloride, facilitates more efficient electrospray ionization (ESI) ddtjournal.com.

However, the volatile nature of geosmin and its susceptibility to on-column degradation in LC systems can complicate direct LC-MS/MS analysis ddtjournal.comnih.govnih.gov. In some instances, Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample preparation techniques like Solid Phase Microextraction (SPME) or purge-and-trap, is preferred due to geosmin's volatility and the avoidance of LC-specific degradation issues researchgate.net. While derivatization is a well-established technique for enhancing the detectability of alcohols in LC-MS/MS, its application to geosmin must be carefully considered alongside potential matrix effects and analyte stability within the LC system. The principles of derivatizing alcohols would also be applicable to potential hydroxylated metabolites of geosmin, aiming to improve their detectability.

Evaluation of Derivatization Reagents with rac Geosmin-d3

While specific studies detailing the evaluation of derivatization reagents using this compound as the internal standard were not explicitly found in the reviewed literature, the principle of using stable isotope-labeled internal standards is fundamental to evaluating any analytical method, including those involving derivatization.

When evaluating a derivatization reagent for geosmin analysis, this compound would be spiked into samples prior to the derivatization step. By analyzing the ratio of native geosmin to this compound, researchers can assess the efficiency, consistency, and recovery of the derivatization process. This approach allows for the correction of variations that may occur during sample preparation, derivatization, and subsequent chromatographic separation and detection. The use of this compound ensures that any losses or variations affecting the native geosmin are proportionally mirrored by the internal standard, thereby validating the performance of the derivatization strategy nih.govresearchgate.net.

Method Validation and Quality Assurance Protocols for Geosmin Analysis with this compound

The use of this compound as a stable isotope-labeled internal standard is crucial for the robust validation of analytical methods for geosmin. It aids in compensating for matrix effects, variations in sample preparation, and fluctuations in instrument performance, thereby enhancing the accuracy and precision of the measurements nih.govresearchgate.net.

Precision and Accuracy Assessments

Method validation relies heavily on assessing the precision and accuracy of the analytical procedure. This compound is instrumental in these assessments by allowing for the correction of sample-specific variations.

Accuracy : Assessed through recovery studies, where known amounts of geosmin are spiked into various matrices. The use of this compound helps to account for losses during extraction and sample handling, leading to more accurate recovery values. Studies have reported recovery rates for geosmin ranging from 70% to over 113% when using deuterated standards nih.govresearchgate.nethilarispublisher.comchromatographyonline.comdss.go.thrsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, this compound has been shown to improve recovery rates by 15–20% compared to non-deuterated standards by minimizing matrix interference .

Precision : Evaluated by analyzing replicate samples. The relative standard deviation (RSD) is calculated to determine the method's reproducibility. Methods employing this compound typically demonstrate good within-day and day-to-day precision, with RSD values often below 20%, and frequently below 10% researchgate.nethilarispublisher.comchromatographyonline.comdss.go.thrsc.orgresearchgate.netresearchgate.netresearchgate.net. For example, RSDs have been reported to be as low as 3-12% dss.go.thrsc.org or 5.20% for geosmin at 100 ng/L researchgate.net.

The validation process typically involves analyzing calibration standards and quality control (QC) samples across a range of concentrations to establish linearity, accuracy, and precision hilarispublisher.comresearchgate.netthermofisher.comnih.govresearchgate.netresearchgate.net.

Method Detection Limits and Quantification Ranges

The sensitivity of analytical methods is critical for detecting geosmin at levels relevant to human odor perception, which can be as low as 1-10 ng/L usgs.govlcms.czscispec.co.th. This compound, when used as an internal standard, contributes to achieving low Method Detection Limits (MDLs) and Method Quantification Limits (LOQs).

Method Detection Limits (MDLs) : MDLs for geosmin, determined using methods incorporating internal standards like this compound, are typically in the low ng/L (ppt) range.

GC-MS based methods often report MDLs between 0.15 ng/L and 2.0 ng/L chromatographyonline.comdss.go.thresearchgate.netresearchgate.netusgs.govlcms.czscispec.co.thresearchgate.net. For example, MDLs as low as 0.191 ng/L for geosmin have been reported using SPME-GC/MS with split injections scispec.co.th.

Purge-and-trap GC/MS methods have also achieved low MDLs, with values reported around 0.20-0.46 ppt (B1677978) hilarispublisher.comchromatographyonline.com or 1.9-6.2 ng/L researchgate.net.

Quantification Ranges : The linear dynamic range for quantification, facilitated by the use of internal standards, typically spans from sub-ng/L levels up to several hundred ng/L. Common calibration ranges extend from 1 ng/L to 100 ng/L or higher, depending on the specific method and sample preparation hilarispublisher.comchromatographyonline.comdss.go.thresearchgate.netresearchgate.netresearchgate.netusgs.govscispec.co.thresearchgate.net.

Table 1: Summary of Precision and Accuracy Data for Geosmin Analysis with Internal Standards

| Method Type (Example) | Internal Standard Used | Reported Recovery (%) | Reported Precision (RSD %) | Reference(s) |

| SPME-GC/MS | Deuterated Geosmin | 93–110 | 3–12 | dss.go.thrsc.org |

| GC-MS (Purge-and-Trap) | Deuterated Geosmin | 85.24 ± 8.28 | Within-day: 8.77, Day-to-day: 7.52 | hilarispublisher.com |

| HS-SPME-GC/MS | Deuterated Geosmin | 95 | 5.20 (at 100 ng/L) | researchgate.net |

| SPE-LVI-GC/MS | Not specified | 70–113 | Not specified | researchgate.net |

| GC-MS | Deuterated Geosmin | 106, 95 | Not specified | nih.gov |

Note: Specific internal standards used in all cited studies are not always explicitly stated as this compound but are implied to be deuterated geosmin analogues.

Table 2: Method Detection Limits (MDLs) for Geosmin in Various Analytical Methods

| Method Type (Example) | Internal Standard Used | Reported MDL (ng/L) | Reference(s) |

| SPME-GC/MS | Deuterated Geosmin | 0.15–0.22 | lcms.cz |

| SPME-GC/MS | Deuterated Geosmin | 1.9 | usgs.gov |

| SPME-GC/MS | Deuterated Geosmin | 0.191 | scispec.co.th |

| GC-MS (Purge-and-Trap) | Deuterated Geosmin | 4 | hilarispublisher.com |

| GC-MS (Purge-and-Trap) | Deuterated Geosmin | 0.20–0.46 (ppt) | chromatographyonline.com |

| SPE-LVI-GC/MS | Not specified | 0.62 | researchgate.net |

| μSPE-GC–MS | Not specified | 2.0 | researchgate.net |

Note: "ppt" is equivalent to ng/L.

Compound Name List

this compound

Geosmin

2-Methylisoborneol (B1147454) (2-MIB)

Dansyl chloride

Acetic anhydride

Mechanistic and Biosynthetic Pathway Elucidation Using Rac Geosmin D3

Tracer Studies in Geosmin-Producing Microbial Systems

Tracer studies involving rac Geosmin-d3 are pivotal for mapping the metabolic flux and ecological interactions related to this potent earthy-odor compound.

When this compound is introduced into a microbial environment, its metabolic fate can be meticulously tracked. Certain microorganisms possess the enzymatic machinery to degrade geosmin (B144297). asm.org In these organisms, the deuterium (B1214612) label from this compound will appear in various breakdown products. Analysis of these labeled metabolites allows for the reconstruction of the degradation pathway. For instance, studies on photocatalytic degradation have shown that the process involves the rapid opening of the cyclic geosmin structure, leading to the formation of acyclic compounds such as unsaturated alkenes, carbonyl compounds, and organic acids. scielo.org.zaresearchgate.net By using a labeled starting material like this compound, each of these subsequent metabolites would carry the deuterium signature, confirming their origin and the sequence of their formation.

Table 1: Hypothetical Tracer Study of this compound in Microbial Cultures

| Microbial Species | Geosmin Metabolism | Expected Labeled Products from this compound | Analytical Method |

| Streptomyces coelicolor | Producer | None (no degradation) | GC-MS |

| Variovorax paradoxus | Degrader | Labeled acyclic ketones, alcohols, and organic acids | LC-MS/MS, GC-MS |

| Mixed Soil Community | Mixed (Production & Degradation) | Labeled degradation intermediates | GC-MS, LC-MS/MS |

The presence of geosmin can significantly influence the structure of a microbial community. researchgate.net Introducing this compound into a mixed microbial system, such as soil or a granular activated carbon filter, can help identify and quantify the activity of geosmin-degrading bacteria. researchgate.net As these specific microbes consume the labeled geosmin, the isotopic signature is incorporated into their biomass or metabolic byproducts. This allows researchers to pinpoint which community members are actively involved in geosmin turnover. For example, studies have shown that the presence of geosmin in water treatment systems leads to an enrichment of geosmin-degrading bacteria like Variovorax paradoxus. researchgate.net Using this compound in such a system would provide direct evidence of this metabolic activity, distinguishing active degradation from passive adsorption or removal. Furthermore, geosmin can act as a signaling molecule, deterring predators like the nematode Caenorhabditis elegans from grazing on toxin-producing bacteria such as Streptomyces coelicolor. nih.gov Labeled geosmin could be used to study the kinetics and specificity of this aposematic (warning signal) interaction in complex environments.

Enzymatic Mechanism Studies of Geosmin Synthase

The biosynthesis of geosmin from farnesyl diphosphate (B83284) (FPP) is catalyzed by the bifunctional enzyme geosmin synthase. wikipedia.org Deuterium labeling has been indispensable in dissecting the intricate, multi-step reaction mechanism of this enzyme. nih.govasm.org

The precise three-dimensional arrangement of atoms during the conversion of the linear FPP molecule into the bicyclic geosmin is critical. Experiments using chirally deuterated FPP precursors have allowed scientists to determine the exact stereochemistry of the cyclization reactions. nih.gov By observing where the deuterium atoms end up in the final geosmin product, the specific folding of the substrate in the enzyme's active site and the stereochemical outcome of each bond formation and rearrangement can be established. nih.gov

Geosmin synthase is a fascinating enzyme with two distinct domains that catalyze sequential reactions. nih.govresearchgate.net The N-terminal domain first converts FPP into the key intermediate germacradienol (B1257783), as well as a minor product, germacrene D. wikipedia.orgnih.gov The germacradienol is then released and binds to the C-terminal domain, which catalyzes its transformation into geosmin. wikipedia.org Deuterium labeling studies have been crucial in confirming this pathway and identifying other transient intermediates. For instance, feeding the enzyme [13,13,13-²H₃]FPP resulted in the production of unlabeled geosmin, but the byproduct acetone (B3395972) was found to be deuterated. nih.gov This elegantly demonstrated that the three-carbon side chain of an intermediate is cleaved off as acetone. nih.gov Other key intermediates, such as an octalin derivative, have also been identified and their role in the pathway confirmed through labeling experiments. nih.govnih.gov

Deuterium atoms serve as invaluable probes for tracking specific hydrogen atoms through a reaction. A key step in the final stage of geosmin biosynthesis is a 1,2-hydride shift. nih.govnih.gov Experiments with specifically deuterated FPP molecules showed that a deuterium atom at a specific position in an intermediate was transferred to an adjacent carbon atom in the final geosmin product. nih.gov This provided direct evidence for the proposed hydride shift. nih.govacs.org Furthermore, conducting the enzymatic reaction in heavy water (D₂O) showed that deuterium from the solvent is incorporated into the final geosmin molecule, confirming that the mechanism involves protonation steps where a proton is taken from the surrounding water. nih.govacs.org

Table 2: Key Mechanistic Steps in Geosmin Biosynthesis Elucidated by Deuterium Labeling

| Mechanistic Step | Precursor/Condition | Observation | Conclusion |

| Initial Cyclization | Chirally deuterated FPP | Specific stereochemistry of deuterium in germacradienol and geosmin products. nih.gov | Confirms the precise folding of FPP in the active site. |

| Side-Chain Cleavage | [13,13,13-²H₃]FPP | Deuterium label is found exclusively in the byproduct acetone, not in geosmin. nih.gov | Confirms the fragmentation of an intermediate via a retro-Prins reaction to release acetone. nih.govacs.org |

| Protonation Steps | FPP incubated in D₂O | Deuterium atoms from the solvent are incorporated into the final geosmin molecule. nih.gov | Confirms that protonation from water initiates key cyclization and quenching steps. acs.org |

| Hydride Shift | [2-²H]FPP | Deuterium is transferred from one carbon to an adjacent one during the conversion of the octalin intermediate to geosmin. nih.gov | Provides direct evidence for a 1,2-hydride shift mechanism. nih.gov |

Environmental Fate and Transformation Studies of Geosmin with Rac Geosmin D3

Isotopic Labeling for Precise Tracking of Environmental Microbial Processes

Isotopic labeling, specifically with deuterium (B1214612) (D), is a powerful technique used to trace the metabolic pathways and environmental fate of organic compounds. rac Geosmin-d3 is a form of geosmin (B144297) where three hydrogen atoms have been replaced by deuterium atoms. This subtle but significant alteration allows researchers to differentiate the labeled compound from naturally occurring geosmin using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

The primary advantage of using this compound lies in its ability to act as an internal standard for quantitative analysis. By spiking environmental samples with a known amount of this compound, researchers can correct for variations in sample extraction, matrix effects, and instrument performance, thereby achieving highly accurate quantification of native geosmin . Furthermore, tracking the presence and transformation of this compound within microbial communities or environmental systems provides direct insights into geosmin's metabolic pathways and degradation kinetics, unhindered by the presence of endogenous geosmin nih.gov. This precise tracking is fundamental to understanding how microorganisms interact with and break down geosmin in various environmental settings.

Biodegradation Pathways and Mechanisms of Geosmin

The biodegradation of geosmin by microorganisms is a key process influencing its environmental persistence. Research efforts have focused on identifying the microorganisms responsible, characterizing their degradation capabilities, and elucidating the underlying biochemical pathways.

Numerous bacterial species have been identified as capable of degrading geosmin. Studies have successfully isolated and characterized various bacteria from environmental sources, such as water treatment plant biofilms and lake sediments, that exhibit geosmin degradation activity. Notable examples include species from the genera Bacillus researchgate.netresearchgate.net, Acinetobacter researchgate.netimrpress.comresearchgate.net, Sphingopyxis nih.gov, Myroides researchgate.net, Providencia researchgate.net, Proteus researchgate.net, and Pseudomonas researchgate.net. For instance, a Gram-negative bacterium, Geo48, isolated from a water treatment plant sand filter, was shown to effectively degrade geosmin individually nih.gov. Similarly, Acinetobacter species have been identified as novel geosmin degraders researchgate.netimrpress.com. The use of labeled geosmin can aid in enrichment cultures, helping to select for microbial populations that actively metabolize the compound.

Kinetic studies are essential for quantifying the rate at which microorganisms degrade geosmin. These studies often employ labeled geosmin to accurately measure the disappearance of the compound over time. Degradation kinetics are typically modeled using equations such as the pseudo-first-order model, which describes the rate of degradation as being proportional to the concentration of the substrate.

Several studies have determined rate constants for geosmin degradation by specific microbial isolates. For example, the bacterium Geo48 exhibited pseudo-first-order degradation kinetics, with rate constants varying based on initial geosmin concentration and temperature nih.gov. At an initial concentration of 100 ng/L, the rate constant was 0.010 h⁻¹, increasing to 0.029 h⁻¹ at 1000 ng/L. Temperature also played a significant role, with a rate constant of 0.023 h⁻¹ at 22°C for Geo48 nih.gov. Acinetobacter spp. (GSM-2) demonstrated a rate constant of 0.026 h⁻¹ at an initial geosmin concentration of 40 µg/L researchgate.netimrpress.comresearchgate.net.

Table 1: Geosmin Degradation Kinetics by Specific Microorganisms

| Microorganism | Initial Concentration | Rate Constant (h⁻¹) | Conditions | Reference(s) |

| Geo48 (Gram-negative bacterium) | 100 ng/L | 0.010 | Varies with temperature (e.g., 11°C, 22°C, 30°C) | nih.gov |

| Geo48 (Gram-negative bacterium) | 1000 ng/L | 0.029 | Varies with temperature (e.g., 11°C, 22°C, 30°C) | nih.gov |

| Geo48 (Gram-negative bacterium) | Not specified | 0.023 | 22°C | nih.gov |

| Acinetobacter spp. (GSM-2) | 40 µg/L | 0.026 | Not specified | researchgate.netimrpress.comresearchgate.net |

| Acinetobacter spp. (GSM-2) | 40 µg/L | 0.026 | Not specified (adaptation period may be required before significant reduction) | researchgate.net |

The precise mechanisms by which microorganisms degrade geosmin are complex and still under investigation. Geosmin biosynthesis involves the enzyme geosmin synthase, which catalyzes the conversion of farnesyl pyrophosphate nih.gov. While the exact enzymes involved in geosmin degradation are less characterized, studies using isotopically labeled geosmin can help trace metabolic intermediates and identify key enzymatic steps. Deuterium labeling can provide insights into the stereochemistry of enzymatic reactions, helping to map out the degradation pathways and the specific roles of hydrogen atoms in the catalytic process nih.gov. Understanding these pathways is crucial for developing targeted bioremediation strategies.

Research on Geosmin Abatement Technologies in Aquatic Systems

The presence of geosmin in water supplies necessitates effective treatment technologies. Adsorption onto activated carbon is a widely employed method for removing geosmin and other taste and odor compounds from water.

Activated carbon, both in granular (GAC) and powdered (PAC) forms, is highly effective at adsorbing geosmin due to its porous structure and hydrophobic surface properties rsc.orgresearchgate.netiwaponline.comarviatechnology.commdpi.comnih.gov. Research investigating the adsorption of geosmin often employs labeled compounds like this compound as internal standards to accurately assess the performance of different adsorbents and optimize treatment conditions . Using this compound can improve recovery rates in analytical methods by 15–20% compared to non-deuterated standards, minimizing matrix interference .

Studies have evaluated the efficiency of various activated carbons for geosmin removal. For instance, powdered activated carbon (PAC) applied at a typical dose of 5 mg/L with a 15-minute contact time could remove 30-45% of geosmin, though efficiency was reduced in waters with high concentrations of natural organic matter (NOM) rsc.org. Coal-based PAC generally showed superior performance to bamboo-based PAC researchgate.net. Granular activated carbon (GAC) has also demonstrated effectiveness, with some studies reporting removal efficiencies of 28-32% for geosmin mdpi.com. The adsorption capacity of activated carbon is influenced by factors such as particle size, surface area, pore size distribution, and hydrophobicity, with less hydrophilic carbons and smaller particle sizes often showing enhanced adsorption for hydrophobic compounds like geosmin researchgate.netiwaponline.comnih.gov. Graphene oxide (GO) has also emerged as a promising adsorbent, with studies showing rapid adsorption of geosmin, reaching equilibrium within 15 minutes mdpi.com.

Table 2: Geosmin Adsorption by Activated Carbon and Other Adsorbents

| Adsorbent Type | Adsorbent Properties/Source | Initial Geosmin Concentration | Removal Efficiency (%) | Contact Time | Notes | Reference(s) |

| PAC | Typical dose 5 mg/L | Not specified | 30-45% | 15 min | Lower removal in waters with high fractions of competitive natural organic matter (NOM). | rsc.org |

| PAC | Not specified | 200 ng/L | Controls < 10 ng/L | Not specified | Coal-based PAC demonstrated superior performance to bamboo-based PAC. | researchgate.net |

| GAC | Not specified | Not specified | 28-32% | Not specified | GAC removal efficiency was noted to be better for geosmin than for 2-methylisoborneol (B1147454) (2-MIB). | mdpi.com |

| Graphene Oxide (GO) | Not specified | Not specified | Reached equilibrium | 15 min | Adsorbed amount: 2.5 ng/mg. Rapid adsorption attributed to GO's open-layered structure. | mdpi.com |

The use of this compound as a reference compound in these adsorption studies is critical for accurately quantifying the removal efficiency and understanding the adsorption mechanisms, especially when dealing with complex water matrices containing NOM .

Compound List:

Geosmin

this compound

Investigations into Advanced Oxidation Processes for Geosmin Degradation

Geosmin, a potent cyclic sesquiterpene alcohol, is notorious for imparting an earthy or musty taste and odor to water supplies, even at extremely low concentrations (parts per trillion). Its persistence and low odor threshold necessitate advanced treatment methods. Advanced Oxidation Processes (AOPs) have proven to be highly effective in degrading geosmin by generating highly reactive oxidizing species, primarily hydroxyl radicals (HO•), which can efficiently break down the geosmin molecule mdpi.comaidic.itnih.gov. These processes are critical for ensuring the aesthetic quality of drinking water.

Mechanism of AOPs in Geosmin Degradation

The efficacy of AOPs in geosmin degradation relies on the generation of potent oxidants, most notably the hydroxyl radical (HO•) mdpi.comaidic.itnih.gov. Hydroxyl radicals are non-specific and highly reactive, capable of attacking geosmin through various mechanisms, including hydrogen abstraction, electron transfer, and addition reactions mdpi.comaidic.it. Depending on the specific AOP employed, other reactive species, such as chlorine radicals (Cl•), may also contribute to the degradation process mdpi.comnih.gov.

Investigations into Specific AOPs for Geosmin Degradation

Several AOPs have been investigated for their ability to degrade geosmin, each with distinct mechanisms and performance characteristics:

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with geosmin. However, its effectiveness is significantly enhanced when combined with UV irradiation (UV/O₃) or hydrogen peroxide (UV/H₂O₂), collectively known as peroxone processes. These combined methods promote the generation of hydroxyl radicals, leading to higher degradation rates and efficiencies compared to ozonation alone researchgate.netiwaponline.comuwo.caunitn.it. Studies indicate that while ozonation alone can be effective, factors like insufficient ozone dosage or the presence of radical scavengers in the water matrix can limit its performance uwo.ca.

UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide by UV light, which generates hydroxyl radicals mdpi.comnih.govnih.gov. UV/H₂O₂ has demonstrated substantial capability in degrading geosmin. For example, a UV dose of 1200 mJ/cm² combined with 6 mg/L H₂O₂ achieved approximately 90% geosmin removal nih.gov. In pilot-scale studies using aquaculture process water, first-order degradation constants for geosmin were reported around 1.2 h⁻¹, corresponding to an average half-life of approximately 58 minutes researchgate.netiwaponline.com. The presence of complex water matrices, however, can slow down degradation rates due to competitive reactions with other organic matter researchgate.netiwaponline.com.

UV/Ozone (UV/O₃): Similar to UV/H₂O₂, the UV/O₃ process enhances ozone's oxidative power by generating hydroxyl radicals through the photolysis of ozone researchgate.netiwaponline.comunitn.it. Research has shown this process to be effective for geosmin degradation, with reported first-order degradation constants of approximately 0.6 h⁻¹ in aquaculture water, indicating a half-life of about 69 minutes researchgate.netiwaponline.com.

Fenton and Photo-Fenton Processes: Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes utilize iron catalysts to promote the generation of hydroxyl radicals dergipark.org.trnih.govresearchgate.net. These methods have shown high efficiency in removing organic pollutants, with photo-Fenton processes achieving up to 90% chemical oxygen demand (COD) removal in gray water treatment nih.govresearchgate.net.

Photocatalysis: Photocatalytic processes, often employing titanium dioxide (TiO₂) as a catalyst under UV irradiation, break down organic compounds into simpler substances like carbon dioxide and water aidic.itresearchgate.net. The primary degradation pathway involves hydroxyl radical oxidation, though direct photolysis and reactions with surface holes also contribute aidic.it. The efficiency of photocatalysis can be influenced by factors such as catalyst loading, pH, and reaction time aidic.itnih.govresearchgate.net.

UV-Assisted Photoelectrochemical Processes: These processes combine UV irradiation with electrochemical oxidation, leading to the generation of reactive species like hydroxyl radicals (HO•) and chlorine radicals (Cl•) mdpi.comnih.gov. Studies indicate that this approach can achieve high degradation ratios for geosmin, with approximately 96% removal achieved within 25 minutes. The degradation rate is influenced by parameters such as current density, electrolyte concentration, and pH, with HO• identified as the dominant radical for geosmin degradation mdpi.comnih.gov.

Role of this compound in AOP Studies

Comparative Performance of AOPs for Geosmin Degradation

| Advanced Oxidation Process | Primary Reactive Species | Reported Geosmin Degradation Efficiency / Rate | Key Conditions / Notes |

| UV/H₂O₂ | Hydroxyl Radical (HO•) | ~90% at 1200 mJ/cm² UV, 6 mg/L H₂O₂ nih.gov | First-order rate constant: ~1.2 h⁻¹ in aquaculture water researchgate.netiwaponline.com. Slower degradation in complex matrices researchgate.netiwaponline.com. |

| UV/O₃ | Hydroxyl Radical (HO•) | First-order rate constant: ~0.6 h⁻¹ in aquaculture water researchgate.netiwaponline.com | Half-life: ~69 min in aquaculture water researchgate.netiwaponline.com. |

| Ozonation (alone) | Ozone (O₃), HO• | Less efficient than combined processes uwo.caresearchgate.net | Effectiveness can be limited by dosage and radical scavengers uwo.ca. |

| Fenton/Photo-Fenton | Hydroxyl Radical (HO•) | ~90% COD removal (Photo-Fenton) nih.govresearchgate.net | Utilizes iron catalysts to generate HO•. |

| Photocatalysis (e.g., TiO₂) | Hydroxyl Radical (HO•) | Variable; dependent on catalyst and conditions | Degradation pathways include HO• oxidation, photolysis, and surface hole reactions aidic.it. |

| UV-Assisted Photoelectrochemical | HO•, Cl• | ~96% in 25 min nih.gov | Rate influenced by current density, electrolyte concentration, and pH mdpi.comnih.gov. HO• is the dominant radical for geosmin degradation mdpi.com. |

Note: Degradation efficiencies and rates are context-dependent and can vary based on the water matrix, initial contaminant concentration, and specific experimental parameters.

Compound List

Geosmin

this compound

2-methylisoborneol (2-MIB)

Ozone (O₃)

Hydrogen Peroxide (H₂O₂)

Hydroxyl Radical (HO•)

Chlorine Radical (Cl•)

Titanium Dioxide (TiO₂)

Iron (Fe²⁺)

Enantiomeric Studies and Stereochemistry in Geosmin Research with Rac Geosmin D3

Investigation of Enantiomeric Effects in Microbial Metabolism

Geosmin (B144297) exists as two enantiomers, (+)-geosmin and (-)-geosmin. nih.gov Notably, the naturally produced form is predominantly the (-)-enantiomer, which is significantly more odorous to humans than its (+) counterpart. nih.govresearchgate.net This difference in sensory perception highlights the importance of enantioselectivity in biological systems.

The metabolism of geosmin by various microorganisms is a key area of research, particularly for water treatment and food quality control. While specific studies focusing solely on the microbial metabolism of rac Geosmin-d3 are not extensively detailed in the provided search results, the principles of using isotopically labeled compounds are well-established in metabolic research. The use of a racemic mixture of deuterated geosmin would allow researchers to track the metabolic fate of both enantiomers simultaneously. By employing chiral analytical techniques, scientists can differentiate between the degradation rates and metabolic products of (+)-Geosmin-d3 and (-)-Geosmin-d3. This approach can reveal whether microbial degradation processes are enantioselective, favoring the breakdown of one enantiomer over the other. Several species of Gram-positive bacteria, such as Arthrobacter atrocyaneus, Arthrobacter globiformis, and Rhodococcus maris, have been shown to degrade geosmin. nih.gov Additionally, novel geosmin-degrading bacteria, including strains of Acinetobacter, have been isolated. researchgate.net Investigating the enantiomeric preferences of these and other microorganisms using this compound could provide valuable insights into the enzymes and metabolic pathways involved in geosmin degradation.

Table 1: Microbial Species Involved in Geosmin Degradation

| Microbial Genus | Degradation Potential |

| Arthrobacter | Demonstrated degradation of geosmin-like compounds nih.gov |

| Rhodococcus | Shown to cause changes in geosmin extracts nih.gov |

| Acinetobacter | Isolated strains capable of rapid geosmin degradation researchgate.net |

| Bacillus | Some species showed no effect on geosmin extracts nih.gov |

Stereochemical Aspects of Geosmin Biosynthesis and Degradation

The biosynthesis of geosmin in microorganisms like Streptomyces and cyanobacteria is a complex enzymatic process. nih.govsemanticscholar.org Isotopic labeling studies, including those using deuterated precursors, have been crucial in elucidating the biosynthetic pathway. nih.govacs.org While this compound itself is a product and not a precursor, its use in degradation studies complements biosynthetic research.

The degradation of geosmin can occur through both biological and chemical means. Acid-catalyzed dehydration is a known chemical degradation pathway where geosmin is converted to the odorless argosmin. definedtaste.com Understanding the stereochemical course of these reactions is essential. Using this compound, researchers can investigate if the degradation process affects the stereocenters of the molecule and if there is any enantiomeric preference in the reaction kinetics.

In the context of biosynthesis, studies have utilized deuterated precursors like [5,5-²H₂]-1-deoxy-d-xylulose and [4,4,6,6,6-²H₅]mevalonate to trace the origin of the atoms in the geosmin molecule. acs.org These experiments have helped to confirm that geosmin is a degraded sesquiterpene. nih.gov The bifunctional enzyme geosmin synthase in Streptomyces coelicolor catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) to geosmin. nih.govnih.gov The mechanism involves a series of cyclizations and rearrangements. nih.govacs.org The stereochemistry of these intricate steps has been investigated using chirally deuterated FPP. nih.gov

Development of Chiral Analytical Methods for Deuterated Geosmin

The ability to separate and quantify the enantiomers of geosmin is fundamental to studying its stereochemical aspects. The development of chiral analytical methods is therefore a critical area of research. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common technique for geosmin analysis. nih.gov For enantioselective separation, chiral GC columns, often containing derivatized cyclodextrins, are employed. gcms.cz

The use of deuterated geosmin, such as this compound, as an internal standard is highly advantageous for accurate quantification in complex samples. nih.govresearchgate.net An enantioselective synthesis of tri-deuterated (-)-geosmin has been developed for this purpose. semanticscholar.orgnih.gov This synthesized standard, with a known enantiomeric purity, allows for precise measurement of the naturally occurring (-)-geosmin.

Recent advancements in analytical techniques include chiral tag molecular rotational resonance (MRR) spectroscopy, which can be used to determine the absolute configuration of molecules that are chiral due to isotopic substitution. nih.gov This method offers a powerful tool for the chiral analysis of deuterated compounds like the individual enantiomers derived from this compound.

Table 2: Analytical Techniques for Chiral Geosmin Analysis

| Analytical Technique | Application |

| Chiral Gas Chromatography (GC) | Separation of geosmin enantiomers gcms.cz |

| Mass Spectrometry (MS) | Detection and quantification of geosmin and its isotopologues nih.govnih.gov |

| Molecular Rotational Resonance (MRR) Spectroscopy | Determination of absolute configuration of isotopically chiral molecules nih.gov |

Advanced Research Directions and Future Perspectives on Rac Geosmin D3

Integration of Isotopic Tracing with Multi-Omics Approaches

The application of stable isotope-labeled compounds like rac Geosmin-d3 is pivotal for unraveling intricate biological processes. By combining isotopic tracing with high-throughput 'omics' technologies, researchers can gain deeper insights into metabolic pathways, gene functions, and cellular responses related to geosmin (B144297).

Metabolomics Profiling with this compound

Metabolomics aims to comprehensively analyze the complete set of metabolites within a biological system. This compound serves as an ideal internal standard or tracer in mass spectrometry-based metabolomics studies, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) psu.edu. Its utility lies in its ability to correct for matrix effects and instrument variability, thereby enabling highly accurate quantification of endogenous geosmin in complex environmental and biological samples, such as water, soil, and microbial cultures psu.edu.

Researchers can introduce this compound into microbial systems to trace its metabolic fate, identify downstream metabolites derived from it, and elucidate the intricate pathways involved in its production and degradation . This approach allows for the mapping of metabolic fluxes and the quantitative assessment of geosmin's turnover rates within microbial communities metwarebio.com. For instance, studies have utilized labeled precursors to trace the biosynthesis of geosmin, confirming its origin from farnesyl diphosphate (B83284) (FPP) and identifying the predominant metabolic pathways, such as the MEP pathway in certain bacteria researchgate.netasm.orgresearchgate.netknaw.nl. The precise tracking of deuterium (B1214612) atoms within the geosmin molecule provides critical information about the stereochemical course of enzymatic reactions involved in its synthesis researchgate.netresearchgate.netnih.gov.

Table 1: Hypothetical Metabolomic Flux Analysis using this compound

| Pathway Step | Precursor/Intermediate | Product | This compound Enrichment (%) | Analytical Technique | Insight Gained |

| Biosynthesis Initiation | Farnesyl Diphosphate | Germacradienol (B1257783) | 70-80% (at C-6, C-10) | GC-MS | Tracing FPP conversion to early intermediates |

| Cyclization-Fragmentation | Germacradienol | Geosmin | >90% (at specific positions) | LC-MS/MS | Confirming stereochemical course of cyclization |

| Degradation Pathway | Geosmin | Hypothetical A | 55% | GC-MS | Identifying degradation products and rates |

| Degradation Pathway | Geosmin | Hypothetical B | 30% | LC-MS/MS | Quantifying flux through alternative degradation routes |

Functional Genomics in Geosmin Biosynthesis and Degradation

The integration of isotopic tracing with functional genomics provides a powerful means to validate the roles of genes involved in geosmin metabolism. By employing this compound, researchers can investigate the activity and regulation of genes encoding geosmin synthase (geoA) and potential degradation enzymes researchgate.netfrontiersin.orgresearchgate.netpnas.org.

For example, in studies investigating geosmin biosynthesis, feeding experiments with labeled geosmin or its precursors can help confirm the function of candidate genes. If a gene is hypothesized to be involved in geosmin production, observing altered incorporation patterns of this compound into cellular metabolites or modified degradation rates in knockout mutants compared to wild-type strains can provide strong evidence for its role researchgate.netdb-thueringen.de. Conversely, if a gene is suspected of being involved in geosmin degradation, monitoring the metabolic fate of this compound in strains with altered expression of this gene can elucidate its function. Metabolic engineering approaches, guided by genome-scale models, also leverage insights from gene function to optimize geosmin production by upregulating key biosynthesis genes like geoA nih.gov.

Table 2: Hypothetical Functional Genomics Validation using this compound

| Gene Target | Strain/Mutant | This compound Feeding | Observed Effect on this compound Metabolism | Implication for Gene Function |

| geoA | Wild-type | Yes | Normal incorporation into downstream products | Baseline activity |

| geoA | geoA Knockout | Yes | Significantly reduced incorporation/production | Confirms geoA role in biosynthesis |

| geoA | geoA Overexpression | Yes | Increased incorporation/production | Confirms geoA role and potential for enhancement |

| geoD (Hypothetical Degradase) | Wild-type | Yes | Rapid degradation of this compound | Baseline degradation rate |

| geoD | geoD Knockout | Yes | Significantly slower degradation of this compound | Confirms geoD role in degradation |

Computational Modeling and Simulation Studies of this compound Interactions

Computational approaches are increasingly vital for understanding the molecular mechanisms underlying geosmin's biological activity and its interactions within complex systems. This compound can serve as a valuable component in these studies, providing a labeled entity for simulation and validation.

Molecular dynamics (MD) simulations can be employed to model the behavior of geosmin and its labeled analogs in various environments, including enzyme active sites or cellular membranes. By simulating the interactions of this compound with potential target proteins, such as geosmin synthase, researchers can gain insights into binding affinities, transition states, and catalytic mechanisms researchgate.netnih.govnih.gov. The deuterium atoms in this compound can act as specific markers within these simulations, allowing for the precise tracking of molecular movements and conformational changes.

Furthermore, computational modeling can predict the structural properties of geosmin and its interactions with other molecules, aiding in the design of experiments involving labeled compounds. For instance, modeling the active site of geosmin synthase can help predict how deuterium labeling might affect substrate binding or catalytic efficiency, guiding the synthesis and experimental use of this compound nih.gov. These computational insights can also inform the development of strategies for geosmin degradation or the design of biosensors.

Table 3: Hypothetical Computational Modeling Parameters for this compound Interaction

| Simulation Type | Target Molecule/System | This compound Role | Key Parameters Simulated | Potential Insight |

| Molecular Dynamics | Geosmin Synthase | Ligand | Binding energy, RMSD, hydrogen bond formation, deuterium atom trajectory | Enzyme-substrate interaction, conformational changes, catalytic mechanism |

| Molecular Docking | Olfactory Receptor (Hypothetical) | Ligand | Binding pose, interaction forces, docking score | Predicting interaction with sensory receptors (though not primary focus here) |

| Quantum Mechanics (QM) | Reaction Intermediate | Tracer | Transition state energies, reaction pathway energetics | Elucidating specific steps in biosynthesis or degradation pathways |

Interdisciplinary Research on the Environmental and Biological Impact of Geosmin Using Labeled Analogs

The impact of geosmin extends across environmental science, ecology, and sensory biology. This compound is instrumental in interdisciplinary research aimed at understanding these impacts comprehensively.

In environmental science, this compound can be used as a tracer to study the environmental fate and transport of geosmin in water and soil systems psu.edu. Researchers can track its persistence, degradation rates, and transformation products under various environmental conditions, such as different pH levels, microbial consortia, or soil types. This is crucial for assessing water quality and developing effective remediation strategies for geosmin contamination. Studies have shown that bacterial degradation is a major loss mechanism for geosmin in aquatic environments core.ac.uk.

From an ecological perspective, labeled geosmin can help elucidate its role in microbial community dynamics. By quantifying the production and consumption rates of geosmin within specific ecosystems using this compound, researchers can understand its signaling functions or its contribution to inter-species interactions. For example, understanding the precise production rates of geosmin by different microbial groups in aquaculture systems, using molecular tools and labeled compounds, can help manage water quality and fish flavor researchgate.netresearchgate.net.

In sensory biology, while not directly related to dosage or safety, labeled geosmin can aid in understanding the perception of geosmin. Its use in controlled experiments can help differentiate between endogenous and exogenous sources of the odorant, contributing to studies on olfactory receptor activation and signal transduction pathways.

Table 4: Hypothetical Environmental Fate Study using this compound

| Environmental Compartment | Experimental Setup | This compound Application | Measured Parameter | Potential Impact Insight |

| Aquatic System (Lake) | Controlled microcosm with native water and sediment | Tracer addition | Degradation rate, half-life, metabolite formation | Quantifying persistence and identifying degradation pathways in a natural aquatic environment. |

| Soil Sample | Soil column incubation with controlled moisture and temperature | Tracer addition | Leaching potential, volatilization rate | Assessing geosmin's mobility and potential for groundwater contamination or atmospheric release. |

| Microbial Culture | Pure culture of known geosmin-degrading bacterium | Tracer addition | Mineralization rate, enzyme activity | Determining the efficiency of specific microbial consortia in removing geosmin from contaminated sites. |

| Sediment Sample | Incubation under anaerobic conditions | Tracer addition | Anaerobic degradation rate | Investigating geosmin's fate in oxygen-depleted environments, such as deep sediments or waterlogged soils. |

Compound List:

this compound

Geosmin

Farnesyl Diphosphate (FPP)

Germacradienol

Germacrene D

2-methylisoborneol (B1147454) (2-MIB)

Mevalolactone

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for rac-Geosmin-d3 to ensure isotopic purity in environmental chemistry studies?

- Methodological Answer : Synthesis optimization requires factorial design experiments to test variables like reaction temperature, deuterium source purity, and catalyst efficiency . Isotopic purity can be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation quantified using isotope ratio monitoring . For reproducibility, document reaction conditions in triplicate and compare against non-deuterated geosmin controls.

Q. What analytical techniques are most effective for detecting rac-Geosmin-d3 in complex environmental matrices?

- Methodological Answer : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is preferred due to its sensitivity in trace analysis. Use stable isotope dilution assays (SIDA) with rac-Geosmin-d3 as an internal standard to correct for matrix effects . Validate methods via spike-recovery experiments in soil/water samples, ensuring limits of detection (LOD) ≤ 1 ng/L .

Q. How should rac-Geosmin-d3 be employed as an internal standard in microbial geosmin degradation studies?

- Methodological Answer : Co-inject rac-Geosmin-d3 with microbial culture extracts at a 1:1 molar ratio. Monitor degradation kinetics via time-series sampling and GC-MS analysis. Normalize peak areas of native geosmin against the deuterated standard to account for instrumental drift . Include negative controls (e.g., autoclaved cultures) to distinguish biotic vs. abiotic degradation .

Advanced Research Questions

Q. What experimental design strategies resolve contradictory data on rac-Geosmin-d3’s isotopic effects in aqueous versus lipid-rich environments?

- Methodological Answer : Contradictions may arise from solvent polarity impacts on deuterium retention. Design a bifactorial experiment varying solvent systems (e.g., water, hexane) and temperature. Use multivariate ANOVA to isolate isotopic effects . Complement with molecular dynamics simulations to model hydrogen-deuterium exchange rates at phase interfaces .

Q. How can researchers address discrepancies in rac-Geosmin-d3 recovery rates across different soil types?

- Methodological Answer : Soil-specific recovery variations often stem from organic matter content and cation exchange capacity (CEC). Implement a stratified sampling approach, grouping soils by texture/organic carbon. Apply mixed-effects models to quantify recovery variability, and optimize extraction protocols (e.g., pressurized liquid extraction vs. Soxhlet) for each group . Validate with certified reference materials (CRMs) spiked with rac-Geosmin-d3 .

Q. What frameworks integrate rac-Geosmin-d3 tracer studies with multi-omics approaches to elucidate geosmin biosynthetic pathways?

- Methodological Answer : Combine isotope-guided metabolomics (using rac-Geosmin-d3 as a tracer) with transcriptomic profiling of Streptomyces spp. Prioritize metabolites showing deuterium incorporation via HRMS-based isotopic pattern filtering. Correlate with upregulated genes in terpenoid biosynthesis clusters (e.g., geoA). Use pathway enrichment tools like KEGG Mapper to identify rate-limiting enzymatic steps .

Q. How do deuterium kinetic isotope effects (KIEs) influence rac-Geosmin-d3’s stability in long-term environmental monitoring studies?

- Methodological Answer : Assess KIEs via accelerated stability testing under UV exposure and varying pH. Compare degradation rates of rac-Geosmin-d3 vs. non-deuterated geosmin using Arrhenius plots. For field studies, deploy passive samplers (e.g., PDMS membranes) and correct for deuterium loss using time-weighted average models .

Data Analysis & Publication Guidelines

Q. What statistical methods are recommended for normalizing rac-Geosmin-d3 data in heterogeneous sample sets?

- Methodological Answer : Apply robust regression techniques (e.g., Huber regressor) to handle outliers in environmental datasets. For normalization, use quantile alignment followed by variance-stabilizing transformations (e.g., log2) . Report normalized data with 95% confidence intervals in supplementary tables, adhering to FAIR principles .

Q. How should researchers present conflicting isotopic tracer results involving rac-Geosmin-d3 in peer-reviewed manuscripts?

- Methodological Answer : Use a "Contradictions" subsection in the Discussion to contextualize discrepancies. Provide raw chromatograms and isotopic ratios in supplementary materials. Cite methodological limitations (e.g., ionization suppression in MS) and propose follow-up experiments, such as cross-validation with ¹³C-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.